3-Methyl-1,3-thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-thiazol-3-ium bromide typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
Industrial Production Methods
In industrial settings, eco-friendly methods such as microwave irradiation techniques are commonly used for the synthesis of thiazole derivatives. These methods offer rapid and efficient synthesis under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-Methyl-1,3-thiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-thiazol-3-ium bromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It may activate or inhibit biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
3-Methyl-1,3-thiazol-3-ium bromide is unique due to its specific structural features and diverse applications. Unlike some similar compounds, it has a broader range of applications in both scientific research and industrial settings .
Properties
CAS No. |
63423-95-0 |
---|---|
Molecular Formula |
C4H6BrNS |
Molecular Weight |
180.07 g/mol |
IUPAC Name |
3-methyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C4H6NS.BrH/c1-5-2-3-6-4-5;/h2-4H,1H3;1H/q+1;/p-1 |
InChI Key |
OGMRHLUHIHYVRU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CSC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.